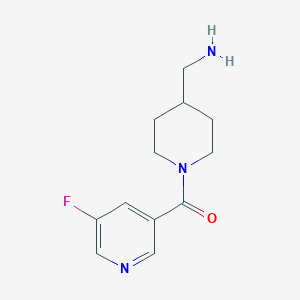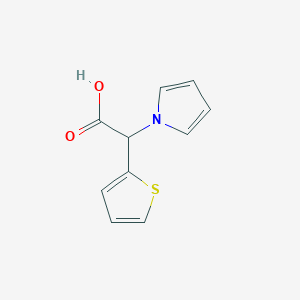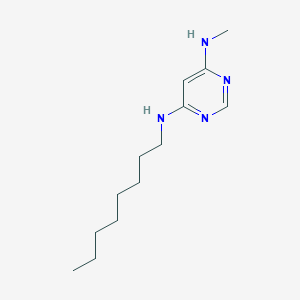![molecular formula C7H12F3NO B1475550 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597205-02-1](/img/structure/B1475550.png)
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol, also known as 1-{[(2,2,2-trifluoroethylamino]methyl}cyclobutanol, is an organic compound that has been studied for its potential applications in research and development. This compound is a fluorinated cyclobutanol, and it is composed of a cyclobutane ring with an amino group and a trifluoroethyl group attached to it. This compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclobutane derivatives, including those with trifluoromethyl groups, are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and material science. Radchenko et al. (2009) discuss the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, highlighting the transformation of the acid moiety into the trifluoromethyl group as a key step in their synthesis (Radchenko et al., 2009). This process showcases the methods to introduce fluorine-containing groups into cyclobutane rings, which can influence the physical, chemical, and biological properties of these compounds.
Application in Peptide Synthesis
The incorporation of cyclobutane amino acids into peptides represents an innovative approach to modifying peptide structure and function. Izquierdo et al. (2002) describe the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, illustrating the potential of cyclobutane derivatives to act as building blocks for the development of novel peptides with unique structural characteristics (Izquierdo et al., 2002). These compounds can lead to the creation of peptides with enhanced stability, specificity, and biological activity, offering new possibilities in drug development and biomaterials.
Material Science and Catalysis
The exploration of cyclobutane derivatives in material science and catalysis opens new avenues for the development of advanced materials and efficient catalytic processes. Yao and Shi (2007) demonstrate the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, indicating the versatility of cyclobutane derivatives in synthetic chemistry and their potential applications in creating novel materials with tailored properties (Yao & Shi, 2007).
Propriétés
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-4-6(12)2-1-3-6/h11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDXAMXWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



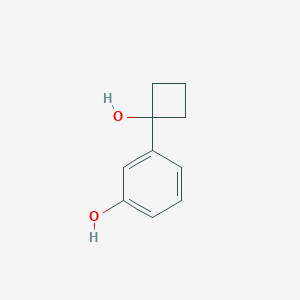
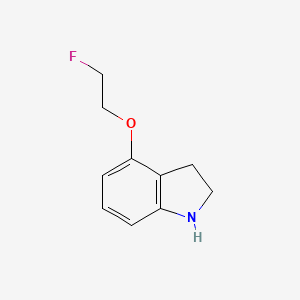
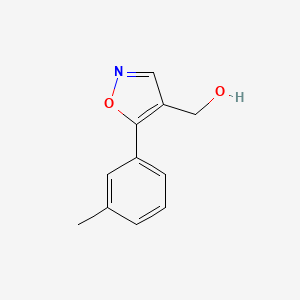
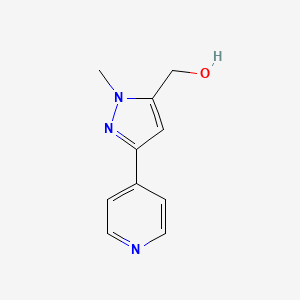
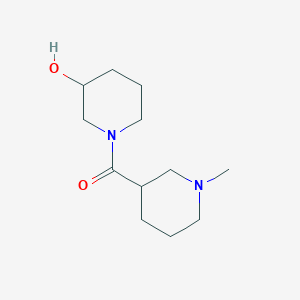
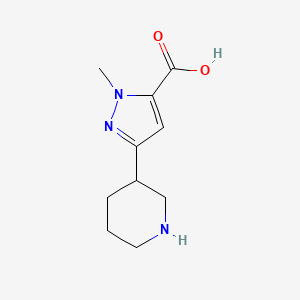
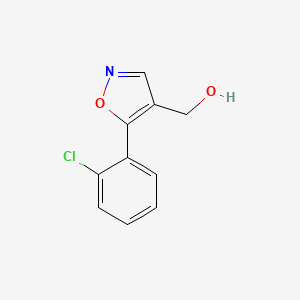
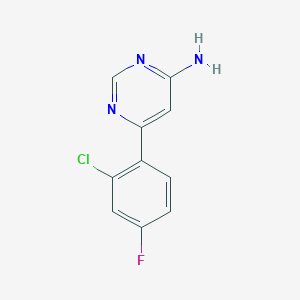
![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)
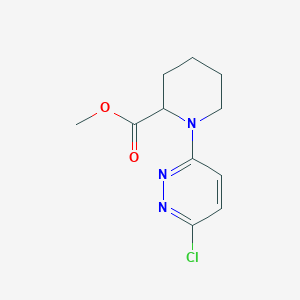
amine](/img/structure/B1475484.png)
